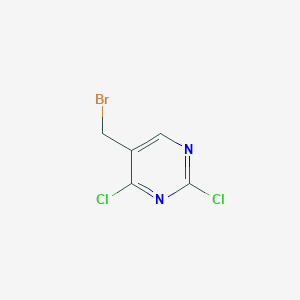

5-(Bromomethyl)-2,4-dichloropyrimidine

Descripción general

Descripción

5-(Bromomethyl)-2,4-dichloropyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromomethyl and dichloro substituents in this compound makes it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,4-dichloropyrimidine typically involves the bromination of 2,4-dichloropyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2,4-dichloropyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of methyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of azido, thiol, or amino derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-(Bromomethyl)-2,4-dichloropyrimidine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated pyrimidines on cellular processes. It can be incorporated into nucleic acids, allowing researchers to investigate DNA and RNA modifications.

Medicine: The compound has potential applications in medicinal chemistry for the development of antiviral, antibacterial, and anticancer agents. Its derivatives are explored for their therapeutic properties and ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate for various industrial applications.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-2,4-dichloropyrimidine involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives and in biological studies to modify nucleic acids.

Molecular Targets and Pathways: In biological systems, the compound can target nucleic acids, enzymes, and proteins. Its incorporation into DNA or RNA can lead to modifications that affect gene expression and cellular functions. The pathways involved include nucleophilic substitution and oxidative or reductive transformations.

Comparación Con Compuestos Similares

- 5-(Chloromethyl)-2,4-dichloropyrimidine

- 5-(Iodomethyl)-2,4-dichloropyrimidine

- 5-(Methyl)-2,4-dichloropyrimidine

Comparison:

- Reactivity: 5-(Bromomethyl)-2,4-dichloropyrimidine is more reactive than its chloromethyl and iodomethyl counterparts due to the moderate leaving group ability of bromine.

- Applications: While all these compounds are used as intermediates in organic synthesis, the bromomethyl derivative is preferred for reactions requiring higher reactivity.

- Uniqueness: The presence of both bromomethyl and dichloro substituents in this compound provides a unique combination of reactivity and stability, making it a valuable compound in various chemical and biological applications.

Actividad Biológica

5-(Bromomethyl)-2,4-dichloropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H5BrCl2N2

- Molecular Weight : 252.94 g/mol

- CAS Number : 1289387-92-3

The compound features a pyrimidine ring substituted with bromomethyl and dichloro groups, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication, particularly in the context of respiratory viruses. In vitro studies suggest it may block viral entry or replication mechanisms.

- Antitumor Properties : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest that it may interact with thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

- Antimicrobial Effects : It has demonstrated activity against certain bacterial strains and fungi, indicating potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are complex and involve several biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis and metabolism. Its structural similarity to nucleobases allows it to interfere with enzyme active sites .

- Cell Signaling Modulation : It has been shown to affect signaling pathways related to cell proliferation and apoptosis. This modulation can lead to altered gene expression profiles in treated cells .

- Binding Affinity : The presence of halogen substituents enhances the binding affinity of the compound to various biological targets, including proteins involved in cellular processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Effective against specific bacteria and fungi |

Case Study: Antitumor Activity

A study conducted by researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against colorectal cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. Molecular docking studies revealed that these compounds bind effectively to thymidylate synthase, inhibiting its function and leading to reduced cell viability .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption : The compound shows good absorption characteristics due to its lipophilic nature.

- Distribution : It is expected to distribute widely in tissues due to its small molecular size.

- Metabolism : Initial studies suggest that it undergoes metabolic transformation primarily via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity .

- Excretion : The metabolites are likely excreted via renal pathways.

Propiedades

IUPAC Name |

5-(bromomethyl)-2,4-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXXAAPAQUSNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617260 | |

| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-92-3 | |

| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.